![molecular formula C11H17Cl3N2O B2835712 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride CAS No. 2089257-94-1](/img/structure/B2835712.png)

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

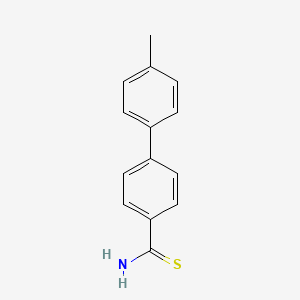

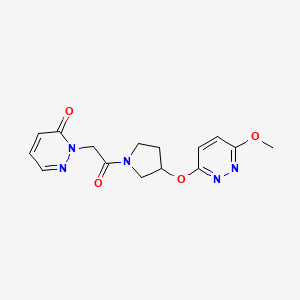

“2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride” is an organic compound with the chemical formula C11H17Cl3N2O and a molecular weight of 299.63 . It appears as a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is “2-chloro-4-(piperazin-1-ylmethyl)phenol; dihydrochloride”. Its InChI code is “1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H” and the InChI key is "CRZKCBUZLVZUFM-UHFFFAOYSA-N" .Applications De Recherche Scientifique

α1-Adrenoceptor Antagonists

Design and Synthesis: Researchers designed 11 target compounds based on the lead compound 2-[(4-(2-(2-chlorophenoxy)ethyl)-piperazin-1-yl)methyl]-5-methylbenzo[d]oxazole . These compounds were synthesized via condensation, chlorination, amination, and Williamson ether synthesis .

Bioassay Results: Functional bioassays demonstrated that these compounds exhibit moderate antagonistic activities against α1-AR. This finding supports a three-element pharmacophore model for α1-AR antagonists .

Antimicrobial Activity

While not extensively studied, 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride derivatives have shown antimicrobial potential. For instance:

- Chrome-2-One Derivatives : Docking simulations revealed that certain piperazine chrome-2-one derivatives exhibited promising interactions with oxidoreductase enzymes, suggesting antibacterial activity .

Cetirizine Intermediate

This compound serves as a key intermediate in the synthesis of Cetirizine , an antiallergic drug. The scalable method for its synthesis involves starting from commercially available 4-chlorobenzhydryl compounds .

Anti-Tubercular Agents

Although not the primary focus, related compounds like N-(2-morpholinoethyl)pyrazine-2-carboxamide have demonstrated anti-tubercular activity with MICs of 8.0 mg/mL .

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZKCBUZLVZUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)

![(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835644.png)

![4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2835645.png)

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)